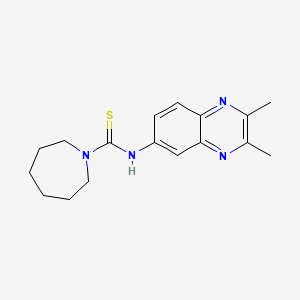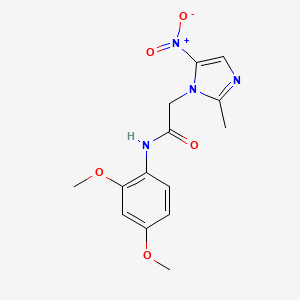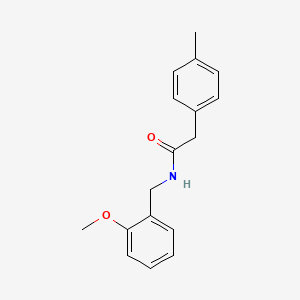![molecular formula C20H24N2O2 B5768323 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that belongs to the class of benzamide derivatives. It is an important research chemical that has been extensively studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been used in studies to investigate the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neuropsychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which inhibits the activity of this receptor. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, which are mediated by its binding to the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective research chemical. However, 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also highly lipophilic, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One area of research is the investigation of its potential therapeutic applications in neuropsychiatric disorders, such as drug addiction and schizophrenia. Another area of research is the development of novel analogs of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. The purity and yield of the product can be improved by optimizing the reaction conditions.
Propiedades
IUPAC Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-7-17(8-12-19)20(23)21-18-9-5-16(6-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYGFXIJSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

